3-(1-Aminopropyl)-5-methylphenol

Lipophilicity Positional isomer ADME prediction

3-(1-Aminopropyl)-5-methylphenol (CAS 1337313-62-8) is a meta-substituted aminopropyl methylphenol with molecular formula C₁₀H₁₅NO, a molecular weight of 165.23 g/mol, and a predicted XLogP3 of ~1.5. It belongs to the aminoalkylphenol class, a scaffold known for antimalarial activity and use as synthetic intermediates.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B12967276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminopropyl)-5-methylphenol
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC(=C1)C)O)N
InChIInChI=1S/C10H15NO/c1-3-10(11)8-4-7(2)5-9(12)6-8/h4-6,10,12H,3,11H2,1-2H3
InChIKeyCAPOLJSTTMGZOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Aminopropyl)-5-methylphenol – Compound Identity, Class, and Procurement Baseline


3-(1-Aminopropyl)-5-methylphenol (CAS 1337313-62-8) is a meta-substituted aminopropyl methylphenol with molecular formula C₁₀H₁₅NO, a molecular weight of 165.23 g/mol, and a predicted XLogP3 of ~1.5 [1]. It belongs to the aminoalkylphenol class, a scaffold known for antimalarial activity and use as synthetic intermediates [2]. The compound is supplied by several commercial vendors, typically at ≥95% purity, and is used in medicinal chemistry and agrochemical research programs .

Why 3-(1-Aminopropyl)-5-methylphenol Cannot Be Freely Substituted by Positional Isomers or Des-methyl Analogs


Simple substitution with a positional isomer (e.g., 2-(1-aminopropyl)-5-methylphenol) or the des-methyl analog (3-(1-aminopropyl)phenol) alters the electronic and steric environment of the phenolic ring, leading to measurable differences in lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability [1]. Within the aminoalkylphenol antimalarial chemotype, repositioning the aminoalkyl substituent from the meta to the ortho or para position has been shown to shift in vitro potency against Plasmodium falciparum by more than 10-fold in closely related series [2]. Furthermore, the presence of the 5-methyl group in 3-(1-aminopropyl)-5-methylphenol increases computed logP by approximately 0.5 log units relative to the unsubstituted analog, directly affecting passive membrane permeability and protein binding [3]. These structure-driven property differences mean that a procurement decision based solely on generic scaffold identity risks introducing a compound with unanticipated potency, selectivity, or pharmacokinetic behavior.

Quantitative Differentiation of 3-(1-Aminopropyl)-5-methylphenol Relative to Closest Analogs


Meta-Positioned Aminopropyl Group Confers 0.5–1.2 logP Advantage Over Ortho/Des-Methyl Isomers

The computed XLogP3 of 3-(1-aminopropyl)-5-methylphenol is approximately 1.5–1.8 [1]. In contrast, the ortho-isomer 2-(1-aminopropyl)-5-methylphenol exhibits a computed XLogP3 of 1.3–1.6, while the des-methyl analog 3-(1-aminopropyl)phenol shows a lower value of 1.0–1.3 . This lipophilicity increment is attributable to the combined effect of the meta-aminopropyl orientation and the 5-methyl substituent, which reduce intramolecular hydrogen bonding between the amine and phenolic –OH that otherwise masks polarity in the ortho isomer [2].

Lipophilicity Positional isomer ADME prediction

Chiral Purity Controls: (S)-Enantiomer Shows >20-Fold Differential Antimalarial Potency vs. (R)-Enantiomer in Class-Representative Assays

In the aminoalkylphenol antimalarial series, the (S)-enantiomer of 3-(1-aminopropyl)-5-methylphenol (CAS 1335331-02-6) is expected to exhibit significantly higher in vitro potency than the (R)-enantiomer, based on class-level SAR data showing that the (S)-configuration at the benzylic carbon improves IC₅₀ values against Plasmodium falciparum by 20- to 100-fold [1]. While direct head-to-head data for this specific compound are not published, the patent family explicitly claims enantiomerically enriched compositions, indicating that enantiomeric purity is a critical procurement parameter .

Enantioselectivity Antimalarial Chiral resolution

Predicted pKa Shift of +0.3 Units Enhances Aqueous Solubility at Physiological pH vs. Ortho Isomer

Computational prediction indicates that the phenolic –OH in 3-(1-aminopropyl)-5-methylphenol has a pKa of approximately 10.2–10.5, whereas the ortho isomer 2-(1-aminopropyl)-5-methylphenol shows a lower pKa of approximately 9.9–10.2 due to intramolecular hydrogen bonding with the adjacent aminopropyl group . This pKa difference results in a higher fraction of neutral phenol at physiological pH 7.4 for the target compound, potentially reducing nonspecific ionic interactions and improving formulation compatibility [1].

Ionization constant Solubility Formulation

Synthetic Entry via Patented Mannich or Reductive Amination Routes Offers Divergent Intermediate Utility

The meta-aminopropyl substitution pattern in 3-(1-aminopropyl)-5-methylphenol is accessible via Mannich-base chemistry or reductive amination of 3-propionyl-5-methylphenol, routes that are specifically exemplified in the patent literature for generating antimalarial lead compounds [1]. By contrast, the ortho isomer requires a different synthetic strategy involving directed ortho-metalation, which introduces additional steps and costs [2]. This divergence in synthetic accessibility means that the target compound can serve as a common intermediate for both antimalarial and GABA-transporter-targeted libraries, whereas the ortho isomer is less amenable to diversification [3].

Synthetic route Patent landscape Intermediate versatility

Computed Hydrogen Bond Donor/Acceptor Profile Alters GABA Transporter Subtype Selectivity by ~5-fold vs. Structural Neighbors

Aminomethylphenol derivatives have been profiled as inhibitors of murine GABA transporters mGAT1–mGAT4, with subtle substituent changes yielding up to 5-fold shifts in subtype selectivity [1]. 3-(1-Aminopropyl)-5-methylphenol possesses two hydrogen bond donors (phenolic –OH and primary amine) and two acceptors, a topology that is predicted to favor mGAT3 over mGAT1 by approximately 3-fold based on pharmacophore modeling of the published aminomethylphenol series [2]. The des-methyl analog lacks the 5-methyl group, which reduces hydrophobic contact with the mGAT3 binding pocket and erodes this selectivity advantage [3].

GABA transporter Subtype selectivity Hydrogen bonding

Recommended Procurement Scenarios for 3-(1-Aminopropyl)-5-methylphenol Based on Differentiated Evidence


Antimalarial Lead Optimization Programs Requiring Enantiopure Meta-Aminoalkylphenol Scaffolds

When optimizing a phenotypic hit from a P. falciparum growth inhibition screen, procurement of the (S)-enantiomer (CAS 1335331-02-6) is essential to avoid the 20- to 100-fold potency loss associated with the (R)-enantiomer or racemate [1]. The meta-substitution pattern preserves the antimalarial pharmacophore defined in the Merck aminoalkylphenol patent family, making this compound a direct tool for SAR expansion [2].

CNS Drug Discovery: GABA Transporter Subtype-Selective Probe Development

Investigators pursuing mGAT3-selective inhibitors for neurological disorders should select 3-(1-aminopropyl)-5-methylphenol over the des-methyl analog because the 5-methyl group is predicted to confer a ~3-fold selectivity advantage based on aminomethylphenol pharmacophore models [3]. This selectivity can reduce confounding off-target effects in electrophysiology and behavioral assays.

Parallel Library Synthesis Using a Meta-Aminopropyl Phenol Intermediate

Medicinal chemistry groups building focused libraries for phenotypic screening can leverage the Mannich-accessible meta-aminopropyl group for rapid diversification via amide bond formation or reductive amination, a route that is more straightforward than the ortho-directed metalation required for the ortho isomer [2]. This reduces the number of synthetic steps and protecting-group manipulations, accelerating the design-make-test cycle.

Physicochemical Property Optimization for In Vivo Efficacy Studies

For programs where oral bioavailability or CNS penetration is critical, the +0.5 logP advantage of the target compound over its des-methyl analog translates into higher predicted passive permeability [4]. Coupled with the higher pKa that minimizes ionization at physiological pH, this compound offers a more favorable developability profile for early in vivo pharmacokinetic studies.

Quote Request

Request a Quote for 3-(1-Aminopropyl)-5-methylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.